molecular formula C11H15BFNO3 B1394440 (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid CAS No. 1333388-00-3

(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid

Katalognummer: B1394440
CAS-Nummer: 1333388-00-3
Molekulargewicht: 239.05 g/mol
InChI-Schlüssel: ASQRNGXPPOBPJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid emerged as a synthetic intermediate in the early 21st century, with its first reported synthesis appearing in patent literature around 2011. The compound gained prominence due to its structural similarity to phenylboronic acid, a cornerstone reagent in Suzuki–Miyaura cross-coupling reactions. Its development coincided with increased interest in fluorinated boronic acids for pharmaceutical applications, particularly in kinase inhibitor synthesis and targeted drug delivery systems. The morpholinomethyl substituent was introduced to enhance solubility and modulate electronic properties for improved reactivity in aqueous media.

Nomenclature and Classification

Systematic IUPAC Name :
[3-Fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid

Common Synonyms :

  • 3-Fluoro-4-(morpholinomethyl)phenylboronic acid
  • (3-Fluoro-4-(4-morpholinylmethyl)phenyl)boronic acid
  • CAS 1333388-00-3

Classification :

  • Organoboron compound
  • Arylboronic acid derivative
  • Fluorinated aromatic compound
  • Morpholine-containing compound

Structural Features and Molecular Properties

Molecular Formula : C₁₁H₁₅BFNO₃
Molecular Weight : 239.05 g/mol

Structural Components :

  • Boronic Acid Group : -B(OH)₂ at position 1 of benzene ring
  • Fluorine Substituent : -F at position 3
  • Morpholinomethyl Group : -CH₂-N(O)(C₂H₄)₂ at position 4

Key Structural Parameters :

Parameter Value/Description
Bond Angles (B-O) ~120° (sp² hybridization)
Dihedral Angles Planar boronic acid group
Hydrogen Bonding B-O-H∙∙∙O interactions

The morpholine ring adopts a chair conformation, with the methylene bridge allowing rotational freedom about the C-N bond. Fluorine's electronegativity (-I effect) decreases electron density at the boronic acid group, enhancing its Lewis acidity.

Physical and Chemical Characteristics

Physical Properties :

Property Value Source
Appearance White crystalline powder
Melting Point 158-162°C (decomposition)
Solubility DMSO: >50 mg/mL
Methanol: ~30 mg/mL
LogP 1.2 (calculated)

Chemical Reactivity :

  • Suzuki Coupling : Undergoes palladium-catalyzed cross-coupling with aryl halides:
    $$ \text{Ar-B(OH)}2 + \text{Ar'-X} \xrightarrow{\text{Pd}^0} \text{Ar-Ar'} + \text{B(OH)}3 $$
  • Protodeboronation : Susceptible to H₂O₂-mediated cleavage in acidic conditions:
    $$ \text{Ar-B(OH)}2 + \text{H}2\text{O}2 \rightarrow \text{Ar-H} + \text{B(OH)}3 $$
  • Complexation : Forms reversible esters with 1,2- and 1,3-diols via boronate formation:
    $$ \text{B(OH)}2 + 2\,\text{HO-R} \rightleftharpoons \text{B(OR)}2 + 2\,\text{H}_2\text{O} $$

Eigenschaften

IUPAC Name

[3-fluoro-4-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BFNO3/c13-11-7-10(12(15)16)2-1-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQRNGXPPOBPJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CN2CCOCC2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy for Fluoro-Substituted Phenylboronic Acids

The synthesis of fluoro-substituted phenylboronic acids typically involves the following key steps:

  • Formation of the arylmetal intermediate (e.g., arylmagnesium or aryllithium species) from the corresponding aryl halide.
  • Reaction of the arylmetal intermediate with a boron source such as tri-n-butyl borate or trialkyl borates.
  • Hydrolysis and work-up to isolate the boronic acid.

This approach is adaptable to various functional groups on the aromatic ring, including morpholinomethyl substituents, through appropriate precursor selection and protection strategies.

Preparation of 3-Fluoro-4-Formylphenylboronic Acid as a Model Compound

A well-documented procedure for 3-fluoro-4-formylphenylboronic acid, a close structural analogue, involves:

  • Suspension of crude 3-fluoro-4-formylphenylboronic acid in water, cooled to 10 °C.
  • Slow addition of 10% aqueous sodium hydroxide maintaining temperature and pH control.
  • Filtration of precipitate and extraction of the aqueous phase with toluene.
  • Re-precipitation of boronic acid by acidification with 10% hydrochloric acid at 10 °C.
  • Filtration, washing, and drying under nitrogen at 50 °C to yield a high purity product (99.7% by HPLC).

This method yields 94.4% of theoretical product as a light-yellow solid and demonstrates effective purification and isolation techniques for fluoro-substituted phenylboronic acids.

Organometallic Route via Grignard or Lithium Reagents

The synthesis of fluoro-substituted phenylboronic acids often employs organometallic intermediates:

  • Preparation of arylmagnesium bromide or aryllithium species from the corresponding bromo- or fluoro-substituted aromatic precursors under inert atmosphere and low temperature (-50 to -78 °C).
  • Addition of tri-n-butyl borate or triisopropyl borate to the organometallic intermediate at low temperature, followed by controlled warming.
  • Acidic hydrolysis with sulfuric or hydrochloric acid to convert the borate intermediate to the boronic acid.
  • Multiple extraction and purification steps including aqueous-organic phase separations and recrystallization.

For example, the reaction of 4-diethoxymethylphenylmagnesium bromide with tri-n-butyl borate in tetrahydrofuran at -50 °C, followed by hydrolysis and purification, afforded 4-formylphenylboronic acid with 88% yield.

Specific Considerations for Morpholinomethyl Substitution

The morpholinomethyl group (a morpholine ring attached via a methylene linker) is a basic, heterocyclic amine functionality that may require protection or careful handling during synthesis to avoid side reactions:

  • The precursor aryl halide or aldehyde bearing the morpholinomethyl substituent can be synthesized or introduced prior to boronation.
  • Organometallic reagent formation must be controlled to prevent reaction at the morpholine nitrogen.
  • Mild reaction conditions and selective reagents (e.g., n-butyllithium or Grignard reagents) with temperature control help maintain the integrity of the morpholinomethyl group.
  • Post-boronation, purification steps including aqueous work-up and recrystallization ensure removal of impurities and preservation of the morpholinomethyl moiety.

Data Table: Summary of Key Preparation Parameters for Related Fluoro-Substituted Phenylboronic Acids

Parameter Example Compound Conditions/Notes Yield / Purity
Organometallic reagent 4-diethoxymethylphenylmagnesium bromide THF, -50 °C, slow addition of tri-n-butyl borate 88% yield (4-formylphenylboronic acid)
Hydrolysis Acidic hydrolysis with 1M H2SO4 or HCl 5-10 °C, multiple aqueous-organic extractions High purity (up to 99.7% HPLC)
Precipitation and purification NaOH addition, acidification with HCl Temperature control at 10 °C, filtration, washing, drying under nitrogen 92-94% isolated yield
Morpholinomethyl group handling Protection or mild reaction conditions Avoid strong bases or nucleophiles that may react with morpholine nitrogen Requires optimization

Research Findings and Characterization

Density Functional Theory (DFT) studies on 3-fluoro-4-formylphenylboronic acid provide insight into the molecular structure and electronic properties, which can inform reactivity and stability considerations during synthesis. Theoretical calculations (B3LYP/6-311++G(d,p)) and experimental FT-IR/FT-Raman spectra show good agreement, supporting the structural assignments and purity of synthesized compounds.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Medicinal Chemistry :
    • Drug Development : (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid serves as a building block in synthesizing biologically active compounds, particularly in the development of drugs targeting diseases such as cancer and diabetes.
    • Enzyme Inhibition : Research indicates that this compound can interact with enzymes like serine proteases and glycosidases, potentially inhibiting their activity. The fluorine substituent enhances binding through dipole-dipole interactions, making it a candidate for further biological studies.
  • Organic Synthesis :
    • Synthetic Routes : Several synthetic methods have been developed for producing this compound, including:
      • Boronation reactions using boron reagents.
      • Substitution reactions involving morpholine derivatives.
  • Biological Activity :
    • Anticancer Properties : Preliminary studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been observed to induce apoptosis in MDA-MB-231 breast cancer cells.
    • Antimicrobial Activity : The compound has demonstrated effectiveness against several pathogenic bacteria, indicating its potential as a novel antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival.

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on MDA-MB-231 breast cancer cells showed that this compound significantly reduced cell viability in a dose-dependent manner. The compound induced apoptosis, evidenced by increased caspase-3 activity and DNA fragmentation assays. Furthermore, when combined with standard chemotherapeutics, it exhibited enhanced efficacy compared to monotherapy.
  • Case Study on Antimicrobial Efficacy :
    In another investigation, the compound was tested against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as an effective antimicrobial agent.

Wirkmechanismus

The primary mechanism of action for (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The process typically follows these steps:

Vergleich Mit ähnlichen Verbindungen

Fluorophenyl Boronic Acids with Varied Substituents

Fluorine’s electron-withdrawing effects enhance electrophilicity, improving interactions with catalytic serine residues. Key analogs include:

  • Phenyl boronic acid: Lacks substituents but demonstrates superior diagnostic accuracy for detecting KPC β-lactamases compared to aminophenylboronic acid (APBA) .

Key Insight: The morpholinomethyl group balances hydrophilicity and steric effects, offering improved solubility over trifluoromethyl or methyl substituents .

Morpholine-Containing Boronic Acids

Morpholine’s tertiary nitrogen participates in hydrogen bonding or charge interactions. Examples include:

  • (3-Fluoro-5-morpholinophenyl)boronic acid: Morpholine is directly attached to the phenyl ring (position 5), reducing flexibility compared to the morpholinomethyl group in the target compound .
  • 1-amido-2-triazolylethaneboronic acid : Replaces phenyl with triazole, showing improved β-lactamase inhibition (Ki values comparable to phenyl analogs but better MICs) .

Boronic Acids with Extended Aromatic Systems

  • [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid : Biphenyl structure with a propan-2-yloxy group. Precipitates in RPMI medium, limiting in vitro assays .
  • Phenanthren-9-yl boronic acid : Polyaromatic structure with high antiproliferative activity (IC₅₀ = 0.2251 µM) but poor solubility .

Key Insight: Extended aromatic systems improve potency but compromise solubility. The target compound’s morpholinomethyl group may mitigate this trade-off .

Data Table: Comparative Analysis of Selected Boronic Acids

Compound Name Substituents Molecular Weight Biological Activity Solubility Notes Reference
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid 3-F, 4-(morpholinomethyl) ~255.1* [Theoretical] Enzyme inhibition Likely moderate-high
Phenyl boronic acid None 121.93 KPC β-lactamase detection High
4-carboxyphenyl boronic acid 4-COOH 165.95 β-lactamase inhibition High (ionizable –COOH)
[4-(4-propan-2-yloxyphenyl)phenyl] boronic acid Biphenyl, propan-2-yloxy ~298.2* Antiproliferative (IC₅₀ N/A) Low (precipitates)
1-amido-2-triazolylethaneboronic acid Triazole ~207.1* β-lactamase inhibition Moderate
Boronic acid-containing cis-stilbene 13c Stilbene backbone ~396.3* Tubulin inhibition (IC₅₀ = 21–22 µM) Moderate

*Calculated based on molecular formulas.

Research Findings and Implications

  • Solubility: Morpholinomethyl substituents improve solubility compared to biphenyl or polyaromatic analogs .
  • Enzyme Inhibition : Fluorine enhances electrophilicity, while morpholine’s nitrogen may stabilize enzyme interactions .
  • Therapeutic Potential: Structural analogs show promise in β-lactamase inhibition (phenyl boronic acid) , antiproliferative activity (phenanthren-9-yl boronic acid) , and tubulin targeting (cis-stilbenes) .

Biologische Aktivität

(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C10H12BFNO3C_{10}H_{12}BFNO_3. Its structure features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in various biological applications.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. Boronic acids are known to inhibit proteasome activity and modulate various signaling pathways, which can lead to effects such as:

  • Inhibition of Tumor Growth : Boronic acids can interfere with cancer cell proliferation by disrupting protein degradation pathways.
  • Neuroprotective Effects : Some studies suggest that boronic acids may protect neuronal cells from amyloid-beta toxicity, which is relevant in Alzheimer's disease research .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Inducing cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation.
  • Apoptosis Induction : Promoting programmed cell death in malignant cells.

A study highlighted its effectiveness against colon cancer cells, showing a significant reduction in tumor growth in vivo models .

Antimicrobial Activity

The compound also displays antimicrobial properties. Its efficacy against bacterial strains suggests potential applications in treating infections. The mechanism may involve disrupting bacterial cell wall synthesis or function.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings summarized in a table format:

StudyModelKey Findings
Study 1In vitro cancer cell linesSignificant inhibition of cell growth in HCT116 colon cancer cells (IC50 = 0.5 μM)
Study 2Neuroprotection modelReduced amyloid-beta plaque formation and neuroinflammation in 5xFAD mice after treatment with boronic acid derivatives
Study 3Antimicrobial assaysEffective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 10 μg/mL

Q & A

Q. What synthetic strategies are employed to prepare (3-fluoro-4-(morpholinomethyl)phenyl)boronic acid?

Methodological Answer: The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Suzuki-Miyaura Coupling : Introduction of the boronic acid group via palladium-catalyzed cross-coupling of a halogenated precursor (e.g., bromo or iodo-substituted aryl) with a boronate ester .

Morpholinomethyl Introduction : The morpholine moiety is introduced via alkylation or reductive amination of a formyl or bromomethyl intermediate. For example, a formyl group at the 4-position (as seen in 3-fluoro-4-formylphenylboronic acid pinacol ester, CAS 503176-50-9) can react with morpholine under reductive conditions (e.g., NaBH(OAc)₃) to form the morpholinomethyl group .

Protection/Deprotection : Boronic acids are often stabilized as pinacol esters during synthesis to prevent protodeboronation, followed by acidic hydrolysis to regenerate the free boronic acid .

Q. Key Considerations :

  • Purification via column chromatography or recrystallization to isolate intermediates.
  • Monitor reaction progress using TLC or LC-MS.

Q. How is the compound characterized, and what analytical techniques are critical for validation?

Methodological Answer: Characterization involves a combination of spectroscopic and computational methods:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution pattern and morpholinomethyl group integration.
  • ¹⁹F NMR : Verify fluorine presence and electronic environment.
  • ¹¹B NMR : Assess boronic acid purity (sharp peak ~30 ppm for free acid; broadened for esters) .

Mass Spectrometry (HRMS) : Validate molecular formula and detect anhydride impurities.

Infrared (IR) Spectroscopy : Identify B-O (∼1350 cm⁻¹) and morpholine N-H stretches (∼3300 cm⁻¹) .

X-ray Diffraction : Resolve crystal structure for bond lengths/angles (e.g., B-C bond ~1.56 Å in similar compounds) .

Elemental Analysis : Confirm C, H, N, and B content.

Example Data (DFT Analysis from Analogous Compounds):

Parameter3-Formylphenylboronic Acid 4-Formylphenylboronic Acid
B-O Bond Length (Å)1.361.35
C-B-C Angle (°)120.1119.8

Advanced Research Questions

Q. How does the morpholinomethyl group influence the compound’s application in stimuli-responsive drug delivery systems?

Methodological Answer: The morpholinomethyl group enhances:

Hydrophilicity : Improves aqueous solubility for hydrogel integration (critical for glucose-sensitive systems) .

pH Sensitivity : Morpholine’s tertiary amine (pKa ~7.4) enables pH-dependent charge transitions, useful for tumor-targeted delivery.

Boronate Ester Stability : The electron-donating morpholine group stabilizes boronate esters with diols (e.g., glucose), prolonging hydrogel durability .

Q. Experimental Design :

  • Compare release kinetics of a drug (e.g., doxorubicin) from hydrogels with/without the morpholinomethyl group under varying glucose concentrations.
  • Use fluorescence spectroscopy or HPLC to quantify drug release.

Q. What is the role of the fluorine substituent in modulating biological activity?

Methodological Answer: The 3-fluoro substituent impacts:

Lipophilicity : Increases logP, enhancing membrane permeability (measured via octanol-water partitioning).

Metabolic Stability : Fluorine resists oxidative metabolism, prolonging half-life in vivo .

Electronic Effects : Withdraws electron density, polarizing the boronic acid for stronger diol binding (e.g., to vicinal diols in glycoproteins) .

Case Study :
Fluorinated boronic acids like 3-fluoro-4-biphenylboronic acid (CAS 409108-13-0) show enhanced tubulin polymerization inhibition (IC₅₀ = 21–22 μM) compared to non-fluorinated analogs .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

Methodological Answer:

DFT Calculations (B3LYP/6-311++G(d,p)) :

  • Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Simulate IR and NMR spectra for comparison with experimental data.

Molecular Docking : Model interactions with biological targets (e.g., tubulin or glucose transporters) using AutoDock Vina .

Q. Example Findings :

  • HOMO localization on the boronic acid group indicates susceptibility to nucleophilic attack.
  • LUMO energy correlates with oxidation rates (lower LUMO → faster ROS-mediated oxidation) .

Q. How should researchers address contradictions in oxidation stability data for boronic acid derivatives?

Methodological Answer:

Control Hydrolysis : Monitor boronate ester ↔ free acid equilibrium using ¹¹B NMR or phenylboronic acid-alizarin red S assays .

Oxidation Kinetics : Expose compounds to H₂O₂ and track phenol formation via HPLC (Table 1).

Q. Table 1. Oxidation Half-Lives of Boronate Esters (Adapted from )

Boronate EsterDiol Componentt₁/₂ (min)Relative Affinity to Phenyl Boronic Acid
Pinacol esterPinacol1012.1
Neopentyl glycolNeopentyl glycol270.30
R,R-2,3-ButanediolR,R-2,3-Butanediol50.57
Free boronic acidN/A22N/A

Interpretation : Stability depends on diol affinity and steric hindrance. Pinacol esters hydrolyze faster but oxidize slower than free acids due to steric protection.

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

Ventilation : Use fume hoods to avoid inhalation (irritant to respiratory tract) .

First Aid :

  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin Contact : Wash with soap/water; consult a physician if irritation persists.

Storage : Keep at 0–6°C in airtight containers to prevent moisture absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.